2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide
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Overview
Description
2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide is a complex organic compound that features a combination of indole, sulfonamide, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding, providing insights into biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-5-(propan-2-yl)benzenesulfonamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H27F3N2O4S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-ethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C23H27F3N2O4S/c1-5-31-21-9-6-16(14(2)3)12-22(21)33(29,30)27-11-10-18-15(4)28-20-8-7-17(13-19(18)20)32-23(24,25)26/h6-9,12-14,27-28H,5,10-11H2,1-4H3 |
InChI Key |
FRKBFIIHYBMNQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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